sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate
Description
Sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate (molecular formula: C₂₃H₁₇N₂NaO₃, molecular weight: 392.38 g/mol) is a cyanoacrylate derivative featuring a diphenylamino group at the 4-position and a methoxy substituent at the 2-position of the phenyl ring (Fig. 1). The sodium counterion enhances solubility in polar solvents, making it suitable for applications in dye-sensitized solar cells (DSSCs) and organic electronics . Its structure combines electron-donating diphenylamino groups and a cyanoacrylate acceptor, facilitating charge transfer and light absorption in the visible spectrum .
Properties
CAS No. |
1448314-05-3 |
|---|---|
Molecular Formula |
C23H17N2NaO3 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
sodium;(E)-2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate |
InChI |
InChI=1S/C23H18N2O3.Na/c1-28-22-15-21(13-12-17(22)14-18(16-24)23(26)27)25(19-8-4-2-5-9-19)20-10-6-3-7-11-20;/h2-15H,1H3,(H,26,27);/q;+1/p-1/b18-14+; |
InChI Key |
OZWQMXABJHRPTE-LSJACRKWSA-M |
Isomeric SMILES |
COC1=C(C=CC(=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)/C=C(\C#N)/C(=O)[O-].[Na+] |
Canonical SMILES |
COC1=C(C=CC(=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)C=C(C#N)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate typically involves multiple steps, starting with the preparation of the diphenylamino derivative. The reaction conditions often require the use of strong bases and specific solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemical Properties and Structure
The compound features a cyano group, a methoxyphenyl moiety, and a diphenylamino group, contributing to its unique chemical behavior. Its molecular weight is approximately 394.41 g/mol. The presence of both electron-withdrawing (cyano) and electron-donating (diphenylamino) groups allows for diverse reactivity patterns that are crucial for its applications in organic synthesis and materials science .
Photovoltaic Applications
Sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate has been investigated for use in dye-sensitized solar cells (DSSCs). Its structural characteristics allow it to function as a dye sensitizer, where the cyano group serves as an electron acceptor while the diphenylamino group acts as an electron donor. This dual functionality enhances light absorption and charge transfer efficiency in solar cell applications .
Research indicates that this compound exhibits potential biological activity, including cytotoxic effects on certain cell lines. However, specific mechanisms of action remain to be elucidated. Studies have highlighted its toxicity profile, indicating that it can be harmful upon ingestion or skin contact. Further investigations are needed to explore its pharmacological properties and therapeutic potential.
Structural Comparisons
The structural complexity of this compound allows for comparisons with other similar compounds:
| Compound Name | Structural Highlights | Unique Features |
|---|---|---|
| 2-Cyanoacrylate | Contains a cyano group | Known for rapid polymerization upon moisture exposure |
| Diphenylamine | Aromatic amine structure | Used as an antioxidant in rubber and plastics |
| Methoxyphenylacetic acid | Contains methoxy and carboxylic acid groups | Exhibits anti-inflammatory properties |
The unique combination of functionalities in this compound differentiates it from these compounds, potentially influencing its reactivity and biological interactions.
Dye-Sensitized Solar Cells (DSSCs)
A study focused on optimizing the photovoltaic performance of DSSCs utilized this compound as a dye sensitizer. The results indicated improved light absorption and charge transfer efficiency compared to traditional dyes, highlighting its potential for enhancing solar energy conversion technologies .
Cytotoxicity Studies
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. These studies are crucial for understanding its potential therapeutic applications and necessitate further research into its mechanisms of action and safety profiles.
Mechanism of Action
The mechanism by which sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to a cascade of biochemical reactions that result in its desired effects.
Comparison with Similar Compounds
Critical Analysis
- Electronic Effects : The sodium salt’s ortho-methoxy group introduces steric hindrance but may fine-tune the dipole moment, improving charge separation. In contrast, para-substituted analogues (e.g., L1) prioritize conjugation over solubility .
- Synthetic Accessibility : Ethyl esters (e.g., ) are common precursors; saponification to the sodium salt requires careful control to avoid decomposition.
- Device Integration : The sodium salt’s solubility enables uniform thin-film deposition, critical for large-scale DSSC fabrication. However, its long-term stability under operational conditions (e.g., UV exposure, humidity) remains unverified .
Biological Activity
Sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological effects, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Chemical Formula : C23H18N2NaO3
- Molecular Weight : Approximately 394.41 g/mol
- Structure : The compound features a cyano group (), a methoxyphenyl moiety, and a diphenylamino group, contributing to its unique reactivity and biological interactions.
Biological Activity
The biological activity of this compound has been investigated in various contexts, particularly regarding its potential toxicity and effects on cellular processes.
Toxicity
This compound is noted for its potential toxicity. It can be harmful if ingested or in contact with skin, necessitating careful handling and safety precautions during research and application. The compound does not classify as a hazardous substance under transport regulations, but exposure should still be managed with appropriate safety measures .
Cellular Effects
Research indicates that this compound may influence various cellular processes, although specific mechanisms remain to be fully elucidated. Initial studies suggest that it could exhibit effects similar to those observed in other compounds with cyano and diphenylamine functionalities, which are known to interact with cellular pathways .
Although detailed mechanisms of action are still under investigation, the presence of both electron-withdrawing (cyano) and electron-donating (diphenylamino) groups suggests a complex interplay that could affect its reactivity and biological interactions. Such structural features may enable the compound to participate in redox reactions or influence signaling pathways within cells .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 2-Cyanoacrylate | Contains a cyano group | Known for rapid polymerization upon moisture exposure |
| Diphenylamine | Aromatic amine structure | Used as an antioxidant in rubber and plastics |
| Methoxyphenylacetic acid | Contains methoxy and carboxylic acid groups | Exhibits anti-inflammatory properties |
This compound stands out due to its dual functionalities, which may influence its reactivity differently compared to these similar compounds .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
